molecular formula C17H16ClN3O2 B2592719 N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477859-86-2

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2592719
CAS No.: 477859-86-2
M. Wt: 329.78
InChI Key: MKRFECAMPSDAFF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG1478) is a well-characterized epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Its molecular formula is C₁₆H₁₄ClN₃O₂, with a molecular weight of 323.76 g/mol (or 352.22 g/mol for its hydrochloride salt, CAS: 170449-18-0) . The compound competitively binds to the ATP-binding pocket of EGFR, inhibiting kinase activity and downstream signaling pathways critical for cancer cell proliferation . AG1478 has demonstrated anti-proliferative effects in preclinical studies, particularly in EGFRvIII-expressing glioblastoma cells, and enhances the efficacy of cytotoxic agents like cisplatin and doxorubicin . Its IUPAC name reflects a 6,7-dimethoxyquinazoline core substituted with a 3-chlorophenyl group at the 4-position .

Key physicochemical properties include:

  • Melting point: Not explicitly reported in the evidence, but analogs (e.g., TKI-Cl derivatives) are typically solid at room temperature.
  • Spectroscopic data: HRMS (ESI) confirms the molecular ion peak at m/z 324.0774 [M+H]⁺ .
  • Solubility: Likely low in aqueous solutions due to hydrophobic aromatic and methoxy groups; often used in DMSO for in vitro studies.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-4-3-5-12(18)6-11/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRFECAMPSDAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 3-chlorobenzylamine with 6,7-dimethoxy-4-chloroquinazoline. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Quinazoline derivatives with substituted nucleophiles.

Scientific Research Applications

Cancer Research

1.1 Mechanism of Action
N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine functions primarily as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By inhibiting EGFR phosphorylation, it disrupts signaling pathways involved in cell proliferation and survival, making it a potent candidate for cancer treatment.

1.2 In Vitro Studies
In vitro studies have demonstrated that AG-1478 effectively inhibits the growth of various cancer cell lines. For instance:

  • A549 (lung cancer) and DU145 (prostate cancer) cells showed significant growth inhibition when treated with AG-1478 at concentrations as low as 4 nM .
  • The compound also induced apoptosis in HEK 293 cells, highlighting its potential as a therapeutic agent against cancers driven by aberrant EGFR signaling .

1.3 In Vivo Studies
In vivo studies using mouse models have further validated the anticancer properties of AG-1478:

  • Administration of AG-1478 significantly reduced myocardial inflammation and fibrosis in obese mouse models, indicating its potential for treating obesity-related cancer complications .
  • The compound was shown to block high-fat diet-induced cardiac EGFR phosphorylation without affecting plasma levels of low-density lipoprotein or triglycerides .

Neuroprotective Properties

Recent research has explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer’s disease.

2.1 Mechanism Against Alzheimer's Disease
The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with the accumulation of amyloid-beta (Aβ), a key contributor to Alzheimer’s pathology. Molecular docking studies revealed that AG-1478 has a high binding affinity for Aβ and AChE, suggesting its potential as a therapeutic agent .

2.2 In Vitro and In Vivo Findings
In vitro assays indicated that AG-1478 inhibited AChE activity effectively at concentrations ranging from 50 to 1200 µg/mL. In vivo studies using zebrafish larvae demonstrated that treatment with AG-1478 reduced lipid peroxidation levels and increased antioxidant enzyme activities (superoxide dismutase and catalase), further supporting its neuroprotective potential .

Pharmacological Insights

3.1 Structure Activity Relationship (SAR) Studies
SAR studies have highlighted the significance of the quinazoline core structure in the pharmacological activity of compounds related to this compound. Modifications to this core can enhance specific biological activities, including anticancer and antimicrobial properties .

Comparative Data Table

Application AreaFindings/ResultsReferences
Cancer ResearchInhibition of A549 and DU145 cell lines; apoptosis induction in HEK 293 cells
NeuroprotectionInhibition of AChE; reduction of lipid peroxidation in zebrafish models
Pharmacological InsightsImportance of quinazoline core in enhancing biological activity

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Trends :

  • Electronegativity and Binding : Chlorine (3-Cl) in AG1478 balances electronegativity and van der Waals interactions, optimizing ATP-pocket binding .
  • Toxicity : Fluorine (3-F) derivatives like TKI-F show lower cytotoxicity in counter-screening assays compared to AG1478 .

Structural Analogs with Heterocyclic Substitutions

and highlight derivatives with indole or fluorophenyl modifications (Table 2).

Table 2: Analogs with Heterocyclic or Multi-Halogen Substituents

Compound Structure Molecular Weight (g/mol) Key Properties References
11c 6,7-dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine 408.45 Indole moiety enhances π-π stacking; moderate EGFR inhibition (IC₅₀ ~50 nM).
N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine 3-Cl,4-F substitution 333.74 Dual halogenation improves selectivity for mutant EGFR isoforms.
6,7-Dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine 3-NO₂ substitution 326.31 Nitro group reduces bioavailability due to metabolic instability.

Key Insights :

  • Indole Derivatives : Compounds like 11c leverage indole’s planar structure for improved binding but may face solubility challenges .

Physicochemical and Pharmacokinetic Comparison

Table 3: Physicochemical Properties of Selected Compounds

Compound LogP (Predicted) Solubility (µg/mL) Purity (%) Synthetic Yield (%)
AG1478 3.5 <10 (DMSO) 98 72
TKI-F 2.8 15 (DMSO) 97 68
PD153035 (TKI-Br) 4.1 <5 (DMSO) 96 51
3-Cl-4-F analog 3.9 ~8 (DMSO) 99 65

Critical Notes:

  • Purity and Yield : AG1478 is typically synthesized with >98% purity and 72% yield, outperforming brominated analogs .
  • Metabolism: Nitro-substituted derivatives (e.g., 3-NO₂) are prone to reduction in vivo, limiting therapeutic utility .

Biological Activity

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, commonly referred to as Tyrphostin AG-1478, is a quinazoline derivative that has garnered attention for its significant biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs). This compound has shown promise in various therapeutic areas, especially in oncology and inflammation.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄ClN₃O₂
  • Molecular Weight : 315.75 g/mol
  • IUPAC Name : N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

The compound features a chlorophenyl group attached to a quinazoline core with methoxy substitutions at the 6 and 7 positions. This unique structure contributes to its biological activity by facilitating interactions with specific molecular targets.

This compound primarily acts as a selective inhibitor of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it inhibits phosphorylation processes critical for cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.

Key Mechanisms:

  • Inhibition of EGFR : The compound effectively blocks EGFR signaling pathways, which are often overactive in various cancers.
  • Anti-inflammatory Effects : It modulates cytokine production, indicating potential applications in treating inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties:

  • Inhibition of Tumor Growth : Studies have demonstrated its efficacy in reducing tumor size in various cancer models.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it enhances their effectiveness against resistant cancer cell lines.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to influence the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineFluorine substitution at para positionPotentially similar EGFR inhibition
N-(4-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amineDifferent phenyl substitutionVaries in kinase selectivity
6,7-DimethoxyquinazolineLacks chlorophenyl substituentBroader activity spectrum

The distinct inhibitory action on EGFR sets this compound apart from other quinazoline derivatives that may target different kinases or exhibit broader activity profiles.

Case Studies and Research Findings

  • Cancer Research Applications : In vitro studies have shown that this compound can significantly inhibit the growth of cancer cell lines such as A431 (epidermoid carcinoma) and MDA-MB-231 (breast cancer) by blocking EGFR signaling pathways .
  • Inflammation Studies : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, demonstrating its potential for therapeutic use in inflammatory diseases.

Q & A

Q. What is the primary mechanism of action of AG1478 in inhibiting EGFR signaling?

AG1478 competitively binds to the ATP-binding pocket of the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity. This prevents autophosphorylation of EGFR, downstream signaling (e.g., AKT and MAPK pathways), and cellular proliferation . Methodological validation includes:

  • Kinase inhibition assays : Measure IC50 using recombinant EGFR kinase domains.
  • Western blotting : Assess phosphorylation levels of EGFR (Y1068) and downstream effectors (e.g., AKT, ERK1/2) in treated vs. untreated cancer cells .

Q. How should researchers design experiments to evaluate AG1478’s efficacy in vitro and in vivo?

  • In vitro : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify cell viability. For example, SW620 colorectal cancer cells showed an IC50 of 6.15 ± 0.37 µM after 72-hour exposure .
  • In vivo : Administer AG1478 intraperitoneally (e.g., 10 mg/kg/day) in xenograft models (n ≥ 5 animals/group). Monitor tumor volume and perform histopathology to assess apoptosis (e.g., TUNEL staining) .

Advanced Research Questions

Q. How do contradictory data on AG1478’s efficacy across cancer cell lines arise, and how can they be resolved?

Discrepancies in IC50 values (e.g., 5.80 µM in HT-29 vs. 14.05 µM in non-cancerous CRL1459 cells) may stem from:

  • EGFR expression heterogeneity : Quantify EGFR levels via flow cytometry or qPCR.
  • Off-target effects : Use siRNA knockdown of EGFR to confirm target specificity .
  • Experimental variables : Standardize cell passage numbers, serum concentrations, and incubation times .

Q. What methodologies identify AG1478-induced apoptotic pathways in resistant vs. sensitive cell lines?

  • Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis.
  • Caspase activation assays : Fluorometric detection of caspase-3/7 and caspase-9 activity (e.g., 2.5-fold increase in caspase-3 activity in SW620 cells treated with 30 µM AG1478) .
  • ROS measurement : Use H2DCFDA staining to detect reactive oxygen species (ROS), which correlate with cytochrome c release and intrinsic apoptosis .

Q. How does halogen substitution (e.g., Cl vs. Br) in the 4-anilinoquinazoline scaffold affect AG1478’s potency?

Comparative studies of AG1478 (Cl-substituted) and PD153035 (Br-substituted) reveal:

  • Binding affinity : AG1478 (IC50 = 25 nM for EGFR) vs. PD153035 (IC50 = 5 nM) due to differences in halogen electronegativity and steric effects.
  • Computational modeling : Density Functional Theory (DFT) analyses show Cl substitution optimizes hydrophobic interactions in the ATP pocket .

Data Contradiction Analysis

Q. Why do some studies report AG1478 synergizes with cisplatin, while others show antagonism?

Synergy depends on:

  • Cell type : AG1478 enhances cisplatin sensitivity in EGFRvIII-expressing glioma cells but not in EGFR-low models .
  • Treatment sequencing : Pre-treatment with AG1478 (24 h) followed by cisplatin maximizes DNA damage accumulation .
  • Dose optimization : Use Chou-Talalay combination index (CI) analysis to identify synergistic ratios .

Methodological Best Practices

Q. How should solubility limitations of AG1478 be addressed in experimental setups?

AG1478 has low aqueous solubility (Water: <1 mg/mL). Recommended protocols:

  • Solvent preparation : Dissolve in DMSO (25 mg/mL) and dilute in culture media (final DMSO ≤0.1%).
  • Sonication : Use brief ultrasonic pulses to prevent precipitation.
  • Vehicle controls : Include DMSO-only controls to rule out solvent toxicity .

Q. What statistical approaches validate reproducibility in AG1478 studies?

  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., dose-response curves).
  • Power analysis : Ensure sample sizes (e.g., n ≥ 3 biological replicates) to detect ≥20% effect size with 80% power .
  • Data normalization : Express viability as % of vehicle-treated controls to minimize plate-to-plate variability .

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